2-Hydroxy-6-nitrobenzoic acid

Catalog No.
S734291
CAS No.
601-99-0
M.F
C7H5NO5
M. Wt
183.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-6-nitrobenzoic acid

CAS Number

601-99-0

Product Name

2-Hydroxy-6-nitrobenzoic acid

IUPAC Name

2-hydroxy-6-nitrobenzoic acid

Molecular Formula

C7H5NO5

Molecular Weight

183.12 g/mol

InChI

InChI=1S/C7H5NO5/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,9H,(H,10,11)

InChI Key

QICHZWUWPVMQTD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)O)[N+](=O)[O-]

Synthesis and Characterization:

2-Hydroxy-6-nitrobenzoic acid is an organic compound with the chemical formula C₁₇H₅NO₅. It can be synthesized through various methods, including nitration of salicylic acid or oxidation of 2-amino-6-nitophenol. Researchers have employed different techniques to characterize this compound, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

While extensive research on 2-Hydroxy-6-nitrobenzoic acid's specific applications is ongoing, some potential areas of exploration include:

  • Material Science: Due to its functional groups, the compound might hold potential in developing materials with specific properties, such as precursors for polymers or components in electronic devices.
  • Medicinal Chemistry: The presence of both a hydroxyl and a nitro group suggests intriguing possibilities for exploring the molecule's biological activity. Researchers might investigate its potential as a lead compound for drug discovery or as a starting material for synthesizing other bioactive molecules.

Current Research Trends:

  • Interaction with biological systems: This could involve investigating its potential enzyme inhibitory activity, binding to specific receptors, or cytotoxicity studies.
  • Derivatization and functionalization: Modifying the molecule's structure could lead to novel compounds with enhanced properties or specific functionalities relevant to various research areas.

2-Hydroxy-6-nitrobenzoic acid, with the chemical formula C7H5NO5\text{C}_7\text{H}_5\text{N}\text{O}_5 and CAS number 601-99-0, is an aromatic compound characterized by the presence of both a hydroxyl group (-OH) and a nitro group (-NO2) on a benzoic acid backbone. The molecular weight of this compound is approximately 183.12 g/mol. It is known for its potential applications in various fields due to its unique chemical structure, which allows for diverse reactivity and interaction with biological systems .

Currently, there is no scientific research readily available on the specific mechanism of action of 2-HNB in biological systems.

As with most nitroaromatic compounds, 2-HNB should be handled with caution due to potential hazards.

  • Toxicity: Limited data exists, but nitroaromatic compounds can be irritating to the skin, eyes, and respiratory system. []
  • Flammability: The presence of the nitro group suggests potential flammability. However, specific data is needed for a definitive assessment.
Due to its functional groups:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Esterification: Reaction with alcohols can yield esters, which are often more soluble in organic solvents and can be used for further chemical synthesis.
  • Acylation: The hydroxyl group can participate in acylation reactions, forming esters with acyl chlorides or anhydrides.
  • Nitration: Additional nitration can occur at the aromatic ring under specific conditions, leading to the formation of more complex nitro derivatives .

The biological activity of 2-Hydroxy-6-nitrobenzoic acid has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Some research indicates that it may have inhibitory effects on certain bacterial strains.
  • Antioxidant Activity: The compound may act as a scavenger of free radicals, contributing to its potential health benefits.
  • Enzyme Inhibition: There are indications that 2-Hydroxy-6-nitrobenzoic acid may inhibit specific enzymes, although the exact mechanisms and targets require further elucidation .

2-Hydroxy-6-nitrobenzoic acid can be synthesized through several methods:

  • Nitration of Salicylic Acid: A common method involves the nitration of salicylic acid using a mixture of concentrated nitric and sulfuric acids. This reaction introduces the nitro group at the 6-position of the aromatic ring.
  • Direct Hydroxylation: Another approach includes hydroxylating 6-nitrobenzoic acid at the 2-position using hydroxylating agents under controlled conditions.
  • Chemical Modification: Starting from other benzoic acids or derivatives, selective functionalization can yield 2-Hydroxy-6-nitrobenzoic acid through various organic reactions .

The applications of 2-Hydroxy-6-nitrobenzoic acid span multiple domains:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Agriculture: Its antimicrobial properties suggest potential use as a pesticide or herbicide.
  • Chemical Synthesis: It acts as an intermediate in synthesizing other organic compounds, particularly in dye chemistry and material science.

Research into the interactions of 2-Hydroxy-6-nitrobenzoic acid with biological molecules is ongoing. Studies have focused on:

  • Protein Binding: Investigating how this compound interacts with proteins, which could inform its pharmacological potential.
  • Cellular Uptake: Understanding how effectively it penetrates cellular membranes and its bioavailability.
  • Synergistic Effects: Examining how it works in combination with other compounds to enhance or modulate biological effects .

Several compounds share structural similarities with 2-Hydroxy-6-nitrobenzoic acid. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaUnique Features
Salicylic Acid69-72-7C7H6O3Contains only one hydroxyl group; used in pain relief
3-Nitrosalicylic Acid85-38-1C7H5NO5Similar structure but different nitro position; used in analytical chemistry
5-Methoxy-4-methyl-2-nitrobenzoic Acid857599-32-7C8H9N1O5Contains methoxy group; used in pharmaceuticals

These compounds highlight the uniqueness of 2-Hydroxy-6-nitrobenzoic acid due to its specific arrangement of functional groups, which influences its reactivity and biological activity .

XLogP3

1.1

Wikipedia

2-Hydroxy-6-nitrobenzoic acid

Dates

Modify: 2023-08-15

Explore Compound Types